molecular formula C9H11ClO B2972779 1-(5-Chloro-2-methylphenyl)ethanol CAS No. 58966-31-7

1-(5-Chloro-2-methylphenyl)ethanol

Cat. No.: B2972779
CAS No.: 58966-31-7
M. Wt: 170.64
InChI Key: NVDCQPZPKZXHMI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)ethanol (C₉H₁₁ClO, molecular weight: 170.64 g/mol) is a secondary alcohol featuring a chloro substituent at the 5-position and a methyl group at the 2-position on the phenyl ring. The hydroxyl group at the benzylic position imparts moderate polarity, influencing its solubility and reactivity.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDCQPZPKZXHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-chloro-2-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 1-(5-Chloro-2-methylphenyl)ethanol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(5-chloro-2-methylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane, 1-(5-chloro-2-methylphenyl)ethane, using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)

    Substitution: Sodium methoxide (NaOCH3)

Major Products:

    Oxidation: 1-(5-Chloro-2-methylphenyl)ethanone

    Reduction: 1-(5-Chloro-2-methylphenyl)ethane

    Substitution: 1-(5-Methoxy-2-methylphenyl)ethanol

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the chlorine atom and the hydroxyl group allows for specific interactions with enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Group Synthesis Method (if reported)
1-(5-Chloro-2-methylphenyl)ethanol C₉H₁₁ClO 170.64 5-Cl, 2-Me, -OH Secondary alcohol Likely via ketone reduction (inferred)
1-(5-Chloro-2-phenoxyphenyl)ethanone C₁₄H₁₁ClO₂ 246.69 5-Cl, 2-OPh, -CO Ketone Friedel-Crafts acylation
1-(2-Chlorophenyl)ethanol C₈H₉ClO 156.61 2-Cl, -OH Secondary alcohol Hydration of styrene derivatives
1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone C₉H₉ClO₃ 200.62 5-Cl, 2-OH, 4-Me, -CO Ketone Sandmeyer reaction
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone C₈H₅ClF₃NO 247.59 2-NH₂, 5-Cl, -COCF₃ Trifluoromethyl ketone Not specified

Key Observations :

  • Polarity: The hydroxyl group in 1-(5-Chloro-2-methylphenyl)ethanol increases polarity compared to ketone analogs (e.g., 1-(5-Chloro-2-phenoxyphenyl)ethanone), likely enhancing water solubility.
  • Melting Points: Ortho-substituted compounds (e.g., 1-(2-Chlorophenyl)ethanol ) often exhibit lower melting points due to reduced crystallinity compared to para-substituted isomers.

Biological Activity

1-(5-Chloro-2-methylphenyl)ethanol, a chlorinated derivative of phenylethanol, has garnered attention for its potential biological activities. With the molecular formula C9H11ClO and a molecular weight of 170.63 g/mol, this compound is characterized by a chlorine atom at the 5th position and a methyl group at the 2nd position on the benzene ring. Its unique structure suggests various interactions with biological systems, making it a subject of interest in medicinal and biochemical research.

Target of Action : This compound likely interacts with proteins or enzymes, altering their functions. Compounds with similar structures often affect pathways involving the metabolism of aromatic compounds, suggesting potential applications in drug development and therapeutic interventions.

Mode of Action : The compound may undergo reactions at the benzylic position, influencing cellular metabolism or signaling pathways. Its high gastrointestinal absorption and blood-brain barrier permeability indicate significant systemic effects post-administration.

Biological Activities

1-(5-Chloro-2-methylphenyl)ethanol has been studied for several biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. It has shown effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in antimicrobial therapies .
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant capabilities, which could contribute to cellular protection against oxidative stress .

Research Findings

Recent studies have provided insights into the biological activities of 1-(5-Chloro-2-methylphenyl)ethanol:

  • Case Study 1 : A study examined the compound's effect on bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at varying concentrations, highlighting its potential as an antimicrobial agent .
  • Case Study 2 : In another investigation, the anti-inflammatory effects were assessed in vitro using human cell lines. The compound reduced pro-inflammatory cytokine production, suggesting a mechanism for its anti-inflammatory action.

Comparative Analysis

To better understand the unique properties of 1-(5-Chloro-2-methylphenyl)ethanol, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAntioxidant Activity
1-(5-Chloro-2-methylphenyl)ethanolYesYesPotentially
1-(5-Chloro-2-methoxyphenyl)ethanolModerateNoYes
1-(5-Bromo-2-methylphenyl)ethanolYesModerateYes

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